Welcome to the BenchChem Online Store!
molecular formula C7H14O2 B8799542 2-Propyl-1,3-dioxane CAS No. 5663-33-2

2-Propyl-1,3-dioxane

Cat. No. B8799542
M. Wt: 130.18 g/mol
InChI Key: TXLICGCGWAEPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315485B2

Procedure details

Examples 5-7 were carried out using the apparatus described above. Prior to each example, the column was heated to 100° C. with boiling water as described above. Butyraldehyde was fed through the bottom feed plate and a mixture of 1,3-propanediol and 500 ppmw phosphoric acid was fed through the upper feed plate at rates described in Table II. A butyraldehyde/water azeotrope was condensed overhead at 73° C. The basepot reached a maximum temperature of 165° C. Material was removed from the basepot throughout the run. The material separated into two phases, each of which was analyzed by gas chromatography. The results are listed in Table II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butyraldehyde water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6](O)[CH2:7][CH2:8][OH:9].P(=O)(O)(O)O.C(=O)CCC.O>O>[CH2:2]([CH:1]1[O:9][CH2:8][CH2:7][CH2:6][O:5]1)[CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
butyraldehyde water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed overhead at 73° C
CUSTOM
Type
CUSTOM
Details
a maximum temperature of 165° C
CUSTOM
Type
CUSTOM
Details
Material was removed from the basepot throughout the run
CUSTOM
Type
CUSTOM
Details
The material separated into two phases

Outcomes

Product
Name
Type
Smiles
C(CC)C1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.